2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoroethyl piperidine moiety
Preparation Methods
The synthesis of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Chemical Reactions Analysis
2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Scientific Research Applications
2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:
2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}benzene:
Properties
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)9-18-6-1-3-10(7-18)8-19-11-16-4-2-5-17-11/h2,4-5,10H,1,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVZDCMYQMFFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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